Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Description
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid (CAS: 1341035-02-6) is a spirocyclic compound featuring a cyclopropane ring fused to an indoline scaffold. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol . The racemic mixture implies equal proportions of the (1R,2S) and (1S,2R) enantiomers, which can influence its pharmacological and physicochemical properties. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators due to its rigid spirocyclic architecture.
Properties
IUPAC Name |
(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMGVVIMKVWJT-HQJQHLMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is an organic compound featuring a unique spiro structure, integrating a cyclopropane ring with an indoline moiety. It has a molecular formula of \$$C{11}H9NO_3\$$ and a molecular weight of 203.19 g/mol.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1341035-02-6 |
| Molecular Formula | \$$C{11}H9NO_3\$$ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | (1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 |
| Standard InChIKey | WQBMGVVIMKVWJT-HQJQHLMTSA-N |
| Isomeric SMILES | C1C@@HC(=O)O |
| SMILES | C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
| Canonical SMILES | C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
| PubChem Compound ID | 86333001 |
Stock Solution Preparation
For research purposes, preparing a stock solution of this compound involves dissolving the compound in a suitable solvent.
Table 2: Complete Stock Solution Preparation
| Amount | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.9213 mL | 24.6063 mL | 49.2126 mL |
| 5 mM | 0.9843 mL | 4.9213 mL | 9.8425 mL |
| 10 mM | 0.4921 mL | 2.4606 mL | 4.9213 mL |
To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath for some time. It is recommended to aliquot the stock solution into separate packages to avoid product failure caused by repeated freezing and thawing. When stored at -80°C, it should be used within 6 months, and when stored at -20°C, it should be used within 1 month.
In vivo Formulation
A method for preparing in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and then adding corn oil, ensuring the liquid is clear before adding the next solvent.
Table 3: In vivo Formulation Calculator
| Parameter | Description |
|---|---|
| Method | Dissolve the drug in DMSO to create a master liquid. |
| Further Formulation | Take a specific volume of the DMSO master liquid and add either PEG300, Tween 80, and ddH2O, or just corn oil, mixing until the solution is clear. |
| Important Notes | Ensure the liquid is clear before adding the next solvent. Add solvents in the correct order. Physical methods such as vortex, ultrasound, or a hot water bath can aid in dissolving the compound. |
Synthesis of (2S)-Indoline-2-Carboxylic Acid
A novel method for synthesizing (2S)-indoline-2-carboxylic acid involves reacting racemic indoline-2-carboxylic acid with a chiral amine, such as (R)-α-methylbenzylamine. The (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid is isolated by fractional crystallization and then acidified to yield the target compound. The (2R) isomer formed during the resolution reaction is recycled to improve the overall yield, ranging from 50% to 70%.
- Resolution: React racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine.
- Crystallization: Isolate the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid by fractional crystallization.
- Acidification: Acidify the salt to obtain (2S)-indoline-2-carboxylic acid.
- Recycling: Recycle the (2R) isomer to improve the yield.
Step A1: (2S)-indoline-2-carboxylic Acid
The white precipitate collected is recrystallized from isopropanol and then dissolved in water, followed by the addition of hydrochloric acid. After stirring, the precipitate is filtered, washed, and dried to yield (2S)-indoline-2-carboxylic acid in the form of crystals with a chemical purity of 98% and an enantiomeric purity greater than 99.5%.
Step A2: Indoline-2-Carboxylic Acid (Mixture in Which (2R) Predominates)
The filtrate collected in Step A is evaporated, and the residue is dissolved in water, followed by the addition of hydrochloric acid. After stirring, the precipitate is filtered, washed, and dried to yield indoline-2-carboxylic acid as a mixture of the (2R) and (2S) enantiomers in which the (2R) enantiomer predominates.
Step B: Racemization
Chemical Reactions Analysis
Types of Reactions
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that spirocyclic compounds like Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid exhibit promising anticancer properties. The unique structural features of spiro compounds allow for interactions with biological targets that can inhibit tumor growth. Research has shown that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for drug development.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and provide protection against oxidative stress is a significant area of interest.
Material Science Applications
Polymer Chemistry
The compound's unique spiro structure can be utilized in polymer synthesis to create novel materials with enhanced mechanical properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |
| Study B | Neuroprotection | Showed a reduction in neuronal cell death by 40% in oxidative stress models using the compound at a concentration of 10 µM. |
| Study C | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited a 30% increase in tensile strength compared to standard polymers. |
Mechanism of Action
The mechanism by which Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of spirocyclic compounds significantly impacts their biological activity and synthetic utility. Key stereoisomers include:
- Biological Relevance : The (1R,2S) configuration may exhibit distinct binding affinities compared to the (1R,2R) isomer due to spatial orientation differences in the cyclopropane ring. For example, (1R,2S) derivatives are often explored for their enhanced selectivity toward serine proteases .
- Synthetic Challenges: Separation of these enantiomers typically requires chiral chromatography or enantioselective synthesis, as noted in methods for analogous compounds .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Replacing the carboxylic acid group with an ester alters solubility and metabolic stability:
- Ester Derivatives : The ethyl ester (CAS 1341038-75-2) is more soluble in organic solvents, facilitating formulation in preclinical studies. However, it requires hydrolysis in vivo to release the active carboxylic acid form .
- Acid Form : The free carboxylic acid (CAS 1341035-02-6) is less stable in acidic environments but directly interacts with target proteins without metabolic activation .
Substituted Derivatives
Substituents on the indoline or cyclopropane rings modulate electronic and steric properties:
Comparison with Non-Spirocyclic Analogues
Non-spirocyclic compounds with similar backbones highlight the role of the cyclopropane-indoline fusion:
- Rigidity vs. Flexibility : The spirocyclic structure in the target compound enforces conformational constraints, improving target selectivity compared to flexible bicyclic analogues .
- Amino Acid Hybrids: Compounds like (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid (CAS 117857-95-1) mimic natural amino acids but lack the indoline moiety, limiting their application scope .
Key Research Findings
- Stereochemical Purity : The (1R,2S) enantiomer (CAS 1341035-02-6) demonstrates 10-fold higher inhibitory activity against trypsin-like proteases compared to the (1R,2R) isomer .
- Stability : Ethyl ester derivatives (e.g., CAS 1341038-75-2) exhibit a shelf life of >12 months at 2–8°C, whereas the carboxylic acid form requires lyophilization for long-term storage .
- Cost Considerations : The racemic carboxylic acid (CAS 1341035-02-6) is priced at ฿19,782.00/g , reflecting its high synthetic complexity, while ester derivatives are more cost-effective (e.g., ฿2,115.00/g for related intermediates) .
Biological Activity
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 203.19 g/mol
- CAS Number : 1341035-02-6
- Density : 1.50 g/cm³ (predicted)
- Boiling Point : 504.1 °C (predicted) .
Synthesis
The synthesis of this compound typically involves cyclization reactions using indoline derivatives and appropriate precursors under controlled conditions. The spirocyclic framework contributes to the compound's stability and reactivity .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:
- In vitro Studies : Compounds derived from indole-2-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The synthesized compounds showed IC values comparable to or better than standard chemotherapeutics like Cisplatin .
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes such as cyclin-dependent kinases and DNA gyrase, which are crucial for cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Screening Results : In vitro tests have shown that related compounds demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis. For example, certain derivatives have been reported to outperform standard antibiotics like Streptomycin .
Case Studies
A case study involving a series of synthesized indole derivatives highlighted their anticancer activities:
| Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| I(12) | MCF-7 | 10.5 | High |
| I(6) | HeLa | 15.0 | Moderate |
| I(11) | HEK293 | 20.0 | Low |
This table illustrates the varying degrees of effectiveness among different compounds derived from similar structures .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid?
- Methodological Answer : Synthesis requires strategic selection of starting materials and catalysts. For spirocyclic systems, indoline derivatives (e.g., indole-2-carboxylic acid) are common precursors. Catalytic hydrogenation under Rh/C with controlled H₂ pressure (room temperature, 1–10 atm) is critical to avoid over-reduction or side reactions. Racemic substrates may necessitate chiral resolution steps post-synthesis .
Q. How can researchers characterize the stereochemistry and stability of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the spirocyclic structure and confirm stereochemistry. NMR (¹H/¹³C) coupled with NOE experiments can detect spatial arrangements of substituents. Stability assessments under varying pH, temperature, and light exposure (via HPLC monitoring) are essential, as cyclopropane rings are strain-sensitive .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Wear NIOSH/EN 166-certified eye protection and nitrile gloves. Work in a fume hood to avoid inhalation. In case of skin contact, wash with soap/water immediately. Store in inert atmospheres at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of spirocyclopropane-indoline derivatives?
- Methodological Answer : Stereoselectivity depends on catalyst choice (e.g., Rh vs. Pd) and hydrogenation pressure. High-pressure H₂ (≥50 atm) may favor undesired ring-opening, while milder conditions preserve the cyclopropane. Computational modeling (DFT) can predict transition states to optimize diastereomeric ratios .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : The strained cyclopropane undergoes ring-opening via acid-catalyzed hydrolysis or nucleophilic attack. Kinetic studies (e.g., monitoring by LC-MS) reveal carboxylate groups stabilize intermediates. Isotopic labeling (²H/¹³C) tracks bond cleavage pathways .
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
- Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., indole derivatives) or inconsistent catalytic activation. Reproducibility requires rigorous purification (column chromatography, recrystallization) and standardized reaction monitoring (TLC, in-situ IR). Collaborative inter-lab validation is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
